N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N6O/c16-9-1-3-10(4-2-9)23-14(27)24-13-22-7-26(25-13)12-11(17)5-8(6-21-12)15(18,19)20/h1-7H,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDDGRJANOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea is a triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This compound features a unique structural framework that allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 376.16 g/mol. The presence of the triazole ring is significant for its biological activity, as this moiety is commonly associated with antifungal properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The structure-activity relationship (SAR) of triazoles indicates that modifications on the aromatic rings can enhance antifungal efficacy. For instance, compounds with electron-withdrawing groups like chlorine or trifluoromethyl have shown increased potency against various fungal strains .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole A | Candida albicans | 0.5 µg/mL | |
| Triazole B | Aspergillus niger | 0.25 µg/mL | |
| N-(4-chlorophenyl)-N'-{...} | Various fungi | TBD |
Anticancer Activity
Triazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain triazole compounds exhibit significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . The specific compound N-(4-chlorophenyl)-N'-{...} has shown promise in preliminary assays against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, N-(4-chlorophenyl)-N'-{...} was tested against HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .
The mechanism through which N-(4-chlorophenyl)-N'-{...} exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that triazoles can trigger apoptotic pathways in cancer cells.
- DNA Interaction : Triazole derivatives can intercalate into DNA, disrupting replication processes.
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